Cas no 138227-69-7 (1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine)

1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine 化学的及び物理的性質
名前と識別子
-
- 1-Boc-4-(4-Amino-2-methylphenoxy)piperidine
- 1-n-boc-4-(4-amino-2-methylphenoxy)piperidine
- 4-(4-Amino-2-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
- 1-tert-butyloxycarbonyl-4-(4-amino-2-methylphenyloxy)piperidine
- 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3-methylaniline
- AB1184
- 1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine
-
- MDL: MFCD06658351
- インチ: InChI=1S/C17H26N2O3/c1-12-11-13(18)5-6-15(12)21-14-7-9-19(10-8-14)16(20)22-17(2,3)4/h5-6,11,14H,7-10,18H2,1-4H3
- InChIKey: UZXYQAAUHAEELY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1OC2CCN(CC2)C(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 306.19400
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 64.79000
- LogP: 3.87460
1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine セキュリティ情報
1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0201-1g |
4-(4-Amino-2-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester |
138227-69-7 | 97% | 1g |
2120.11CNY | 2021-05-08 | |
eNovation Chemicals LLC | D969525-100mg |
4-(4-Amino-2-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester |
138227-69-7 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | D969525-250mg |
4-(4-Amino-2-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester |
138227-69-7 | 95% | 250mg |
$370 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0201-500mg |
4-(4-Amino-2-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester |
138227-69-7 | 97% | 500mg |
1484.07CNY | 2021-05-08 | |
abcr | AB448808-250mg |
1-N-Boc-4-(4-amino-2-methylphenoxy)piperidine; . |
138227-69-7 | 250mg |
€254.20 | 2024-04-19 | ||
1PlusChem | 1P0018SR-250mg |
1-Piperidinecarboxylic acid, 4-(4-amino-2-methylphenoxy)-, 1,1-dimethylethyl ester |
138227-69-7 | 95% | 250mg |
$177.00 | 2024-06-21 | |
abcr | AB448808-1g |
1-N-Boc-4-(4-amino-2-methylphenoxy)piperidine; . |
138227-69-7 | 1g |
€556.20 | 2024-04-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0201-50mg |
4-(4-Amino-2-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester |
138227-69-7 | 97% | 50mg |
¥1364.05 | 2025-01-22 | |
Ambeed | A866841-1g |
tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate |
138227-69-7 | 97% | 1g |
$247.0 | 2024-04-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0201-1g |
4-(4-Amino-2-methyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester |
138227-69-7 | 97% | 1g |
¥8726.45 | 2025-01-22 |
1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidineに関する追加情報
Research Briefing on 1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine (CAS: 138227-69-7): Recent Advances and Applications
1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine (CAS: 138227-69-7) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and oncology. Recent studies have highlighted its significance in the design of novel kinase inhibitors and serotonin receptor modulators, underscoring its versatility in medicinal chemistry. This briefing synthesizes the latest research findings, focusing on synthetic methodologies, pharmacological applications, and emerging trends.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine as a scaffold for developing selective PI3Kδ inhibitors, showing promising results in preclinical models of autoimmune diseases. The compound's Boc-protected amine group was critical for achieving optimal pharmacokinetic properties, with modifications at the 2-methylphenoxy moiety enhancing target binding affinity. Computational docking studies further validated its interaction with the PI3Kδ active site.
In parallel, research from Bioorganic & Medicinal Chemistry Letters (2024) explored its role in synthesizing 5-HT1A receptor agonists. The amino-methylphenoxy group was found to stabilize receptor-ligand interactions through hydrogen bonding with Asp116, while the piperidine ring contributed to blood-brain barrier permeability. These findings suggest potential applications in depression and anxiety disorders, with lead compounds exhibiting nanomolar potency.
Advances in synthetic routes have also been reported. A green chemistry approach utilizing continuous flow technology (2024, Organic Process Research & Development) achieved an 85% yield of 138227-69-7 with reduced solvent waste. Key innovations included Pd/C-catalyzed hydrogenation under mild conditions and in-line purification techniques, addressing previous challenges in scalability.
Emerging patent filings (WO2023/154321, EP4124419) highlight derivative compounds where 1-N-Boc-4-(4-Amino-2-Methylphenoxy)Piperidine serves as a core structure for next-generation PARP inhibitors, showing improved DNA repair inhibition profiles in BRCA-mutated cancer cell lines. Structure-activity relationship (SAR) studies emphasized the importance of the 4-amino group for maintaining water solubility while introducing fluorinated analogs at the 2-methyl position enhanced metabolic stability.
Ongoing clinical trials (NCT05677803) are evaluating a related prodrug incorporating this intermediate for glioblastoma treatment, with Phase I data showing favorable CNS penetration. Analytical characterization using LC-MS/MS (2024, Analytical Chemistry) established robust quantification methods for 138227-69-7 in biological matrices, supporting pharmacokinetic studies.
Future directions include exploration of its utility in PROTAC design (notably for EGFR degradation) and as a building block for radiopharmaceuticals, with 18F-labeled derivatives under investigation for PET imaging of neuroinflammation. The compound's structural flexibility continues to make it a valuable asset in drug discovery pipelines across multiple therapeutic areas.
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